Methyl 2-(2-methoxyphenyl)pyrimidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-methoxyphenyl)pyrimidine-4-carboxylate is an organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-methoxyphenyl)pyrimidine-4-carboxylate typically involves the reaction of 2-methoxybenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate to form 2-(2-methoxyphenyl)pyrimidine-4-carboxylate. This intermediate is then esterified using methanol and a suitable acid catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-methoxyphenyl)pyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2-hydroxyphenyl)pyrimidine-4-carboxylate.
Reduction: Formation of partially or fully reduced pyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(2-methoxyphenyl)pyrimidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for neuroprotective and anti-inflammatory agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(2-methoxyphenyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and providing neuroprotection .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloropyrimidine-4-carboxylate
- Ethyl 4-methyl-6-oxo-2-phenyl-5,6-dihydropyridine-3-carboxylate
- 2-Methoxyphenyl isocyanate
Uniqueness
Methyl 2-(2-methoxyphenyl)pyrimidine-4-carboxylate is unique due to the presence of the methoxyphenyl group, which can enhance its biological activity and chemical reactivity compared to other pyrimidine derivatives. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H12N2O3 |
---|---|
Molecular Weight |
244.25 g/mol |
IUPAC Name |
methyl 2-(2-methoxyphenyl)pyrimidine-4-carboxylate |
InChI |
InChI=1S/C13H12N2O3/c1-17-11-6-4-3-5-9(11)12-14-8-7-10(15-12)13(16)18-2/h3-8H,1-2H3 |
InChI Key |
NSHJVDCFYQXXOA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NC=CC(=N2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.